5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4/c1-15-5-6-17-12-19(24)8-9-21(17)26(15)23(29)18-7-10-22(28)25(14-18)13-16-3-2-4-20(11-16)27(30)31/h2-4,7-12,14-15H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJEIWRSSKDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Key Observations:
Structural Diversity: The target compound uniquely combines a fluorinated tetrahydroquinoline with a nitrobenzyl group, distinguishing it from analogs with trifluoromethyl (e.g., ) or aminophenyl substituents (e.g., ). Electron-withdrawing groups: The nitro group (-NO₂) in the target compound may confer stronger electrophilic character compared to trifluoromethyl (-CF₃) or sulfonyl (-SO₂) groups, impacting receptor binding kinetics .
Biological Relevance: Pyridinone derivatives with aminophenyl groups (e.g., ) are linked to anticoagulant APIs like Apixaban, suggesting the target compound’s nitro group could alter therapeutic applications (e.g., shifting from anticoagulant to kinase inhibition) . Compounds with methyl/ethyl substituents (e.g., ) show activity against reverse transcriptases, implying that the target’s methyltetrahydroquinoline may enhance selectivity for similar targets .
Synthesis and Scalability: The synthesis of pyridinone derivatives often employs copper-mediated coupling (e.g., ), but the target compound’s nitro group may require specialized reducing conditions to avoid side reactions .
Metabolic Stability: Fluorine in the tetrahydroquinoline moiety likely improves metabolic stability compared to non-halogenated analogs (e.g., ), a critical factor in drug design .
Research Implications
The structural uniqueness of the target compound positions it as a candidate for investigating:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
